molecular formula C17H16N4O3 B10988726 2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide

2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide

Cat. No.: B10988726
M. Wt: 324.33 g/mol
InChI Key: RQUFAGXKYJVGHY-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide is a complex organic compound that features both indole and pyridine moieties The presence of these heterocyclic structures makes it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. One common method involves the nitration of indole to form 4-nitroindole, followed by the coupling of this intermediate with a pyridine derivative through an acetamide linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-amino-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide.

Scientific Research Applications

2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide
  • 2-(4-chloro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide
  • 2-(4-methyl-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide

Uniqueness

2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents on the indole ring.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

2-(4-nitroindol-1-yl)-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C17H16N4O3/c22-17(19-10-6-13-4-8-18-9-5-13)12-20-11-7-14-15(20)2-1-3-16(14)21(23)24/h1-5,7-9,11H,6,10,12H2,(H,19,22)

InChI Key

RQUFAGXKYJVGHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCC3=CC=NC=C3)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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